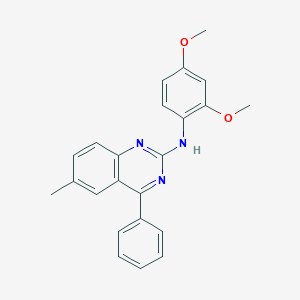

N-(2,4-diméthoxyphényl)-6-méthyl-4-phénylquinazolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is a useful research compound. Its molecular formula is C23H21N3O2 and its molecular weight is 371.4g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents antibactériens

L’une des principales applications des dérivés de la N-(2,4-diméthoxyphényl)-6-méthyl-4-phénylquinazolin-2-amine est en tant qu’agents antibactériens. Des recherches ont montré que certains dérivés peuvent inhiber l’ARN polymérase bactérienne (RNAP), qui est une enzyme cruciale pour la synthèse de l’ARN bactérien . Ces composés ont démontré une activité antimicrobienne puissante contre les bactéries Gram-positives telles que Staphylococcus aureus et Streptococcus pneumoniae. Le dérivé le plus prometteur, appelé composé 7b, a montré une activité antibactérienne significative contre les isolats cliniques de SARM, de VRSA, de RRSA et de MPRSP avec des valeurs de concentration minimale inhibitrice (CMI) allant de 0,125 à 2 µg/mL .

Recherche sur le cancer

Dans le domaine de la recherche sur le cancer, les dérivés de ce composé ont été explorés pour leur potentiel à inhiber la croissance des cellules cancéreuses. En ciblant des voies de signalisation spécifiques, ces dérivés peuvent interférer avec la prolifération des cellules cancéreuses, offrant une voie pour le développement de nouveaux médicaments anticancéreux.

Composés rehausseurs du goût

Il est intéressant de noter qu’un dérivé connu sous le nom de N’-[(2,4-diméthoxyphényl)méthyl]-N-(2-pyridin-2-yléthyl) oxamide a été synthétisé et étudié pour ses effets rehausseurs du goût . Ce composé s’est avéré améliorer considérablement le goût kokumi, umami et salé, ce qui en fait un candidat potentiel pour réduire la consommation de sodium tout en maintenant la palatabilité des aliments.

Applications anti-inflammatoires

Les effets anti-inflammatoires des dérivés de la this compound ont également fait l’objet d’études. Ces composés peuvent influencer l’activité des cellules immunitaires, offrant des informations sur les nouveaux traitements des affections inflammatoires.

Développement de médicaments contre la résistance aux antibiotiques

Compte tenu de l’augmentation des infections résistantes aux antibiotiques, les dérivés de ce composé sont étudiés comme base pour développer de nouveaux médicaments antibactériens. Le besoin de nouveaux antibiotiques est crucial, et ces dérivés offrent une structure conductrice prometteuse pour les médicaments ciblant l’ARNAP bactérienne .

Études de docking moléculaire

Des études de docking moléculaire ont été réalisées pour comprendre comment ces dérivés interagissent avec l’ARNAP bactérienne. De telles études sont essentielles pour la conception de médicaments, car elles révèlent comment les composés se lient à l’enzyme cible et inhibent sa fonction. Ces informations sont essentielles pour optimiser les dérivés pour une meilleure efficacité et sécurité .

Mécanisme D'action

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is the bacterial RNA polymerase (RNAP) . RNAP is involved in the synthesis of RNAs in bacteria and is an attractive drug target .

Mode of Action

The compound interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The interaction of the compound with these pockets inhibits the activity of RNAP, thereby affecting the synthesis of RNAs in bacteria .

Biochemical Pathways

The inhibition of RNAP disrupts the transcription process in bacteria, affecting the production of essential proteins and enzymes . This disruption can lead to the cessation of bacterial growth and eventually bacterial death .

Pharmacokinetics

Similar compounds have been shown to undergo a series of acetylation and glucuronidation, forming a metabolic product with unique pharmacologic properties .

Result of Action

The compound displays potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It has been shown to inhibit bacterial growth and induce bacterial death .

Analyse Biochimique

Biochemical Properties

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit bacterial RNA polymerase, which is crucial for the synthesis of RNA in bacteria . The interaction with RNA polymerase involves binding to the switch region of the enzyme, thereby inhibiting its activity and preventing bacterial gene transcription. Additionally, N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine has demonstrated cytotoxicity against certain cell lines, indicating its potential as an antimicrobial agent .

Cellular Effects

The effects of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. It influences cell signaling pathways by modulating the activity of protein kinases and phosphodiesterases, which are involved in cell growth and intracellular signaling. Furthermore, N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity. For instance, the compound’s interaction with bacterial RNA polymerase involves binding to the switch region, which disrupts the enzyme’s function and inhibits RNA synthesis . Additionally, N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine modulates the activity of protein kinases and phosphodiesterases, leading to changes in cell signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged experimental use . Its effects on cellular function may change over time, with long-term exposure potentially leading to altered cellular responses. In vitro and in vivo studies have demonstrated that N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine can maintain its activity over extended periods, making it a valuable tool for biochemical research .

Dosage Effects in Animal Models

The effects of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting bacterial growth and inducing apoptosis in cancer cells . Higher doses may lead to toxic or adverse effects, including cytotoxicity and potential damage to healthy tissues . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit the activity of specific enzymes, such as protein kinases and phosphodiesterases, which play a role in metabolic regulation. Additionally, N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine affects metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity . The interaction with transporters and binding proteins affects the compound’s distribution, allowing it to reach its target sites and exert its biochemical effects.

Subcellular Localization

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-methyl-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-15-9-11-19-18(13-15)22(16-7-5-4-6-8-16)26-23(24-19)25-20-12-10-17(27-2)14-21(20)28-3/h4-14H,1-3H3,(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYFKWAIEGTKHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=C(C=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381103.png)

![4-Ethyl 2-methyl 3-methyl-5-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B381106.png)

![2-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B381107.png)

![3-allyl-2-{[2-(1-[1,1'-biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381109.png)

![3-(Benzhydrylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B381110.png)

![Diethyl 3-methyl-5-{[phenyl(phenylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B381112.png)

![1-[4-(2-Fluorophenyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol](/img/structure/B381113.png)

![1-(2,5-Dimethylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381114.png)

![1-[(4-Tert-butylcyclohexyl)oxy]-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381116.png)

![1-(2-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381121.png)

![1-(3,4-Dimethylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381122.png)

![1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B381123.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B381124.png)

![1-(4-Chloro-3,5-dimethylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B381125.png)